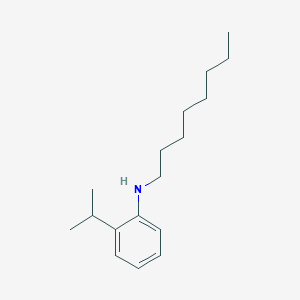

2-Isopropyl-N-octylaniline

Description

Significance and Role of Aromatic Amines in Advanced Organic Chemistry Research

Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. acs.orgresearchgate.net They are of fundamental importance in organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a vast array of complex molecules. acs.orgresearchgate.net Their significance stems from their unique electronic properties and reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which influences the compound's basicity and nucleophilicity, making them less basic than aliphatic amines but highly reactive in other ways. acs.org

In advanced organic chemistry research, aromatic amines are crucial for several reasons:

Synthesis of Heterocycles: They are essential precursors for creating bioactive nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.net

Precursors to Dyes and Pigments: Historically and currently, aromatic amines are foundational to the dye industry. The discovery of mauveine, the first synthetic aniline (B41778) dye, launched the synthetic chemical industry. core.ac.uk They are used to produce azo dyes and other colorants. google.com

Pharmaceuticals and Agrochemicals: Many pharmaceutical drugs and agricultural chemicals, such as herbicides and insecticides, contain the aromatic amine motif as a key structural feature. acs.orgcore.ac.ukniscpr.res.in

Materials Science: They are used in the production of polymers, such as polyurethanes, and other functional materials. core.ac.ukacs.org

Synthetic Intermediates: Aromatic amines undergo a wide range of chemical transformations, including electrophilic aromatic substitution, diazotization to form diazonium salts (key intermediates in Sandmeyer reactions), and coupling reactions. acs.orggoogle.com

Structural Classification and Research Relevance of N-Alkylaniline Derivatives

N-alkylaniline derivatives are a subclass of aromatic amines where one or both hydrogen atoms of the amino group are replaced by alkyl groups. 2-Isopropyl-N-octylaniline is a secondary N-alkylaniline, as one hydrogen is replaced by an octyl group.

These derivatives are classified based on the substitution on the nitrogen atom:

Primary Anilines: Unsubstituted on the nitrogen (e.g., Aniline).

Secondary N-Alkylanilines: One alkyl group on the nitrogen (e.g., N-methylaniline, this compound).

Tertiary N-Alkylanilines: Two alkyl groups on the nitrogen (e.g., N,N-dimethylaniline).

The research relevance of N-alkylaniline derivatives is significant as they are core structural motifs in numerous biologically active molecules and functional materials. google.com The synthesis of these compounds is a major focus of modern organic chemistry. Methods for their preparation include the direct N-alkylation of anilines with alkyl halides, reductive amination of anilines with aldehydes or ketones, and metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org Recent progress has focused on developing more efficient, selective, and environmentally benign synthetic routes, such as direct reductive cross-coupling of nitroarenes. google.com

The development of organocatalytic methods, which avoid the use of expensive and toxic transition metals, for synthesizing complex molecules like chiral diarylmethylamines from N-alkylanilines is an active area of research. rushim.ru

Historical Development of Research on Substituted Anilines

The study of substituted anilines is deeply intertwined with the history of modern chemistry.

1826: Aniline was first isolated by Otto Unverdorben through the destructive distillation of indigo. google.com

Mid-1840s: The systematic scientific study of aromatic amines was significantly advanced by August Wilhelm Hofmann, who developed the "ammonia type theory," which classified amines based on the substitution of hydrogen atoms in ammonia. core.ac.uk

1856: A pivotal moment occurred when William Henry Perkin, at the age of 18, discovered mauveine, the first synthetic aniline dye. core.ac.uk This discovery not only revolutionized the textile industry but also marked the beginning of the science-based chemical industry, leading to the establishment of industrial research laboratories and fostering collaborations between academia and industry. core.ac.uk

Late 19th Century: The success of aniline dyes spurred intense research into aniline derivatives. This led to the development of a massive dye industry, particularly in Germany, with the creation of other dyes like fuchsin and safranin, and the related azo dyes. google.com

20th and 21st Centuries: Research expanded beyond dyes to explore the use of substituted anilines in pharmaceuticals, agrochemicals, and materials science. core.ac.uk The development of new synthetic methods, particularly metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), has provided powerful tools for creating a wide variety of substituted anilines with high precision and efficiency. google.com Computational chemistry is also being used to predict the metabolic pathways of substituted anilines, aiding in rational drug design. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-octyl-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-10,12-13,15,18H,4-8,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBLBWIXKCRXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropyl N Octylaniline and Analogous N Alkylanilines

Direct N-Alkylation Strategies for Anilines

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds, typically involving the reaction of an aniline (B41778) with an alkylating agent. researchgate.net This approach is widely utilized, though it can present challenges such as over-alkylation. tsijournals.commasterorganicchemistry.com

The reaction of anilines with alkyl electrophiles like halogenated hydrocarbons (e.g., alkyl halides) or alkyl p-toluenesulfonates is a common pathway for N-alkylation. researchgate.nettsijournals.com This nucleophilic aliphatic substitution reaction is often performed under basic conditions to deprotonate the aniline, enhancing its nucleophilicity. tsijournals.com However, controlling the degree of alkylation can be difficult, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. tsijournals.commasterorganicchemistry.com

For instance, the synthesis of N-octyl-2,5-dibromoaniline has been achieved by reacting 2,5-dibromoaniline (B181072) with octyl iodide in the presence of sodium carbonate in DMF at 120°C. tandfonline.com The use of cesium carbonate in DMF has been shown to be an efficient system for the selective mono-N-alkylation of primary anilines with various alkyl halides, suppressing the undesired dialkylation. researchgate.net Ionic liquids have also been employed as solvents to promote selective N-monoalkylation of anilines with alkyl halides. rsc.org

Alkyl p-toluenesulfonates serve as effective alkylating agents as well. A patented method describes the N,N-dialkylation of aniline compounds using alkyl p-toluenesulfonates under phase-transfer catalysis conditions, highlighting the high reactivity and yield of this approach. google.com

Table 1: Examples of Direct N-Alkylation of Anilines with Alkyl Halides

| Aniline Derivative | Alkyl Halide | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2,5-Dibromoaniline | Octyl iodide | Na₂CO₃ | DMF | 120 | - |

| p-Methoxybenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | RT | Good |

| Aniline | Benzyl halide | - | Ionic Liquid | - | - |

| 4-Nitrotoluene | 2-Octyl iodide | Iron/Zinc | - | - | Low Conversion |

Note: This table is generated from data found in various sources. researchgate.nettandfonline.comrsc.orgresearchgate.net Specific yield percentages were not always available.

A convenient one-pot method for preparing N-alkylanilines involves the alkylation and subsequent hydrolysis of benzanilides. tandfonline.com In this process, the benzanilide (B160483) is first deprotonated with a strong base, such as potassium tert-butoxide (t-BuOK), and then treated with an alkyl halide. tandfonline.com The resulting N-alkylated benzamide (B126) is then hydrolyzed in the same pot to yield the desired secondary amine. tandfonline.com This method avoids the isolation of the intermediate alkylated amide and provides a direct route to N-alkylanilines. tandfonline.com An economically feasible variation of this method uses powdered sodium hydroxide (B78521) and a phase-transfer catalyst for the alkylation step. capes.gov.br

Reductive Amination Approaches to N-Alkylanilines

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines. masterorganicchemistry.comwikipedia.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org This method is often preferred over direct alkylation as it avoids over-alkylation issues. masterorganicchemistry.com

The reaction can be performed in one pot, where the aniline and carbonyl compound form an imine in situ, which is then reduced without being isolated. wikipedia.orgresearchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or ammonium formate (B1220265), is also a highly effective system for reductive amination. researchgate.net This catalytic approach is considered environmentally benign and allows for catalyst recycling. researchgate.net

For example, a protocol using Pd/C and ammonium formate in an aqueous alcohol solution at room temperature has been developed for the reductive mono-N-alkylation of various anilines with aldehydes, providing excellent yields. researchgate.net

Table 2: Reductive Amination of Aniline Derivatives with Aldehydes

| Aniline Derivative | Aldehyde | Reducing System | Solvent | Temperature | Yield |

| Various anilines | Various aldehydes | Pd/C, HCOONH₄ | i-PrOH/H₂O | Room Temp. | Excellent |

| Aniline | Butyraldehyde | Pd/C, H₂ | - | - | - |

| Aniline | Acetaldehyde | PdH₂ | Organic Polar | High | - |

Note: This table is compiled from data found in multiple sources. researchgate.netresearchgate.net Specific conditions and yields vary depending on the exact substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including the C-N bond crucial for N-alkylaniline synthesis. rsc.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org Since its development, it has become a premier method for constructing aryl C-N bonds due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylamine product and regenerate the catalyst. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands is critical for the efficiency of the reaction. youtube.com This method can be applied to couple alkylamines with aryl halides to produce N-alkylanilines. acs.org

The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the C-N bond formation between an aryl halide and an aniline. wikipedia.org Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern advancements have led to the development of catalytic systems using soluble copper sources and ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgunito.it These reactions provide an alternative to palladium-catalyzed methods for N-arylamine synthesis. wikipedia.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is another significant copper-catalyzed cross-coupling reaction. organic-chemistry.orgwikipedia.org It facilitates the formation of an aryl-heteroatom bond by coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine or alcohol. organic-chemistry.orgnih.gov A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, using copper(II) acetate (B1210297) as a common catalyst. organic-chemistry.orgwikipedia.org This method provides a valuable route to N-alkylanilines by coupling an alkylamine with an arylboronic acid, complementing the Buchwald-Hartwig reaction. organic-chemistry.org The mechanism is believed to involve a copper(III)-aryl-amide intermediate that undergoes reductive elimination to form the product. wikipedia.org

Gold-Catalyzed Multi-Component and Domino Reactions for Substituted Anilines

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted anilines. Gold(I) and gold(III) catalysts exhibit a high affinity for carbon-carbon multiple bonds, enabling a variety of transformations.

One notable approach is a gold(I)-catalyzed three-component domino reaction that yields substituted anilines. rsc.org In this process, cationic gold catalysts sequentially activate two different alkynes, leading to the formation of a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction to furnish the substituted aniline. rsc.orgresearchgate.net This method allows for the modular construction of a diverse range of aniline derivatives. rsc.org Gold catalysts can also facilitate domino sequences starting from ortho-alkynylanilines, leading to functionalized indoles which can be further modified. beilstein-journals.org For instance, the gold-catalyzed cyclization of 2-alkynylanilines can be followed by reactions with various electrophiles like enones, aldehydes, or nitroalkenes. beilstein-journals.org

Gold-catalyzed multicomponent reactions (MCRs) provide an efficient pathway to N-substituted anilines and related heterocycles. nih.govacs.orgmdpi.com For example, a gold(III)-catalyzed reaction of heteroaryl aldehydes, amines, and alkynes can be performed in water or under solvent-free conditions to produce substituted aminoindolizines with high atom economy. nih.govacs.org These MCRs often proceed through a cascade of reactions, such as a Mannich-type coupling followed by intramolecular cyclization. researchgate.net The versatility of gold catalysis is further demonstrated in the synthesis of dihydroquinazolinones through a gold-catalyzed cascade process involving a double hydroamination. mdpi.com

The choice of the gold catalyst and its ancillary ligand can significantly influence the regioselectivity of the reaction. For example, in the cyclization of certain enol ethers, the use of a σ-donor ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor a 5-exo-dig pathway, while a bulkier ligand can promote a 6-endo-dig cyclization. beilstein-journals.org These domino and multicomponent reactions catalyzed by gold represent a highly efficient and modular strategy for accessing a wide array of substituted anilines and their derivatives. rsc.org

Reductive Cross-Coupling of Nitroarenes for N-Alkylaniline Formation

The reductive cross-coupling of nitroarenes has become a prominent and efficient method for the synthesis of N-alkylanilines, offering an alternative to traditional methods that often require pre-functionalized anilines. rsc.org This approach is advantageous as it avoids protection and deprotection steps, leading to better step economy. rsc.org

Various catalytic systems have been developed for this transformation. For instance, iron catalysts in the presence of a reducing agent like zinc powder can facilitate the reductive coupling of nitroarenes with alkyl halides. rsc.org This method is compatible with a wide range of primary, secondary, and tertiary alkyl halides and proceeds via an alkyl radical addition, which helps to circumvent common side reactions like over-alkylation and elimination. rsc.org Similarly, manganese-catalyzed reductive coupling of nitroaromatics with olefins, using a silane (B1218182) as the reducing agent, provides access to secondary amines. rsc.org

More recently, photoredox catalysis has been combined with metal catalysis to achieve the reductive cross-coupling of nitroarenes. A dual metallaphotoredox system can be used for the tandem C(sp³)–N reductive cross-coupling of carboxylic acids with nitroarenes to synthesize N,N-dialkyl anilines under mild conditions. rsc.org In another example, a copper-catalyzed reductive cross-coupling of nitroarenes with 4-alkyl-1,4-dihydropyridines, which act as both the alkyl radical source and the internal reducing agent, has been reported for the preparation of N-alkylanilines. rsc.org

Organophosphorus-catalyzed methods have also been developed for the reductive coupling of nitroarenes. A small ring phosphacycle catalyst, in conjunction with a hydrosilane reductant, can drive the cross-selective intermolecular N–N reductive coupling of nitroarenes and anilines to form unsymmetrical hydrazines. nih.gov Furthermore, a main group-catalyzed approach using an organophosphorus catalyst and a hydrosilane reductant enables the intermolecular C–N cross-coupling of nitroarenes with boronic acids, providing a transition-metal-free route to aryl- and heteroarylamines. mit.eduorganic-chemistry.org These reductive cross-coupling strategies highlight the utility of readily available nitroarenes as precursors for the synthesis of a diverse array of N-alkylanilines. rsc.org

Photocatalytic Dehydrogenation Routes to N-Aryl Amines

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of N-aryl amines through catalytic dehydrogenation (CD). nih.govrsc.orgresearchgate.net This approach offers a mild alternative to traditional methods that often require harsh conditions or pre-functionalized starting materials.

One strategy involves the visible-light-induced photocatalytic synthesis of N-aryl amines from the dehydrogenation of allylic amines. nih.govrsc.orgresearchgate.net This method utilizes a photocatalyst, often an iridium or ruthenium complex, in combination with a hydrogen-atom acceptor, such as C₆F₅I, to facilitate the controlled dehydrogenation of amines bearing various functional groups. nih.govrsc.orgresearchgate.net Mechanistic studies suggest a process involving single-electron and hydrogen-atom transfers. nih.govrsc.org A key feature of this system is the prevention of over-oxidation of the desired N-aryl amine product through a back-electron transfer process. nih.govrsc.org

Another innovative approach is the photocatalytic radical-enabled skeletal-editing dehydrogenative aromatization strategy for arylamine synthesis. researchgate.netchemrxiv.org This method utilizes α-iodomethyl cyclopentanones and amines to construct site-selectively substituted arylamines through a cascade of C-N coupling, skeletal expansion, and dehydrogenative aromatization. chemrxiv.org This strategy is notable for its ability to tolerate a wide variety of primary and secondary amines, including free amino alcohols, which undergo chemoselective mono-N-arylation. researchgate.netchemrxiv.org

The scope of photocatalytic dehydrogenation has been expanded to include the acceptorless dehydrogenation of saturated N-heterocycles like tetrahydroquinolines and indolines, using a combination of a visible-light photocatalyst and a hydrogen-evolution metal catalyst such as cobalt or palladium. researchgate.net Furthermore, a triple hybrid catalysis system, combining photoredox, hydrogen-atom transfer (HAT), and metal catalysts, has been designed for the acceptorless photoredox dehydrogenation of more challenging substrates. researchgate.net

Regioselective Synthesis of Substituted Anilines (e.g., ortho-, meta-, para-control)

The ability to control the regioselectivity in the functionalization of anilines is crucial for the synthesis of specific isomers of substituted anilines, which often exhibit distinct biological and material properties.

For the synthesis of ortho-substituted anilines, a one-pot, nondirected, acid-catalyzed method has been developed. acs.orgacs.orgnih.gov This strategy employs triflic acid (TfOH) as a catalyst to achieve regioselective ortho-arylation and amination of anilines without the need for directing groups or external templates. acs.org The reaction proceeds through the functionalization of quinone imine ketals, and control experiments have provided insights into the reaction mechanism and the origin of the high ortho-selectivity. acs.orgacs.org This method is scalable and offers a simplified route to a variety of ortho-substituted anilines. acs.orgacs.org Another approach to ortho-functionalization is the iridium-catalyzed C-H borylation of anilines. nih.gov By modulating the diboron (B99234) partner, high regioselectivity for the ortho-borylated product can be achieved. nih.gov For instance, the use of B₂bg₂ (bis(1,3-butanediolato)diboron) provides a good balance of reactivity, regioselectivity, and product stability. nih.gov

Chemoselective nitration of anilines can also be controlled to achieve specific regioselectivity. A method using ceric ammonium nitrate (B79036) (CAN) as a nitrating agent allows for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. researchgate.net This reaction tolerates a wide range of functional groups on both electron-rich and electron-deficient anilines. researchgate.net

The following table summarizes some of the key findings in the regioselective synthesis of substituted anilines:

| Method | Reagents | Selectivity | Key Features |

| Acid-Catalyzed Functionalization | Triflic Acid (TfOH) | ortho | Nondirected, one-pot procedure for arylation and amination. acs.orgacs.org |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, dtbbpy, B₂bg₂ | ortho | High regioselectivity achieved by modulating the diboron reagent. nih.gov |

| Ceric Ammonium Nitrate Nitration | Ceric Ammonium Nitrate (CAN) | ortho | Chemoselective nitration of aniline carbamates under mild conditions. researchgate.net |

Chemo- and Stereoselective Considerations in 2-Isopropyl-N-octylaniline Synthesis

Achieving high chemo- and stereoselectivity is a critical aspect of modern organic synthesis, particularly when targeting specific isomers of complex molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In the context of N-alkylaniline synthesis, this is particularly relevant when dealing with substrates containing multiple reactive sites. For example, a solvent-controlled, metal-free, and acid-free method for the N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed using tert-butyl nitrite (B80452) (TBN). rsc.orgresearchgate.net The choice of solvent dictates the chemoselective outcome, leading to either N-nitrosoanilines or nitroanilines with good to excellent yields. rsc.org This demonstrates how reaction conditions can be tuned to achieve a specific chemical transformation in the presence of other potentially reactive groups.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. A catalyst-free, stereoselective visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines has been reported for the synthesis of substituted tetrahydroquinolines. chalmers.se This reaction is driven by the photoexcitation of an electron donor-acceptor (EDA) complex and proceeds with complete diastereoselectivity, yielding the anti-diastereomer exclusively. chalmers.se Such high levels of stereocontrol are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry.

In the context of synthesizing a specific molecule like this compound, these principles are paramount. A synthetic route would need to be designed to selectively introduce the isopropyl group at the ortho position of the aniline ring and the octyl group onto the nitrogen atom, while controlling any potential stereocenters that may arise during the synthesis. The methods discussed, such as regioselective ortho-functionalization and chemoselective N-alkylation, provide a toolbox for chemists to achieve such specific synthetic goals.

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl N Octylaniline Derivatives

Substituent Effects on Reactivity in Aromatic Amines

The reactivity of an aromatic amine is profoundly affected by the nature and position of substituents on both the aromatic ring and the nitrogen atom. These substituents can alter the electron density distribution and introduce steric hindrance, thereby modifying the rates and outcomes of chemical reactions.

The isopropyl and octyl groups in 2-Isopropyl-N-octylaniline primarily exert their influence through electronic and steric effects.

Electronic Effects: Both the isopropyl group attached to the ring and the octyl group on the nitrogen are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring and the nitrogen atom. The increased electron density on the nitrogen enhances its basicity and nucleophilicity compared to unsubstituted aniline (B41778). Furthermore, the electron-donating nature of the ortho-isopropyl group activates the aromatic ring, making it more susceptible to electrophilic attack than benzene. chemistrysteps.com

Steric Effects: The steric influence of the substituents is significant. The isopropyl group at the ortho position to the amino group creates considerable steric hindrance. rsc.orgnih.gov This bulkiness can shield the amino group, potentially slowing down reactions involving the nitrogen atom. rsc.org It also hinders electrophilic attack at the adjacent ortho-position (C6) of the aromatic ring. The long-chain N-octyl group further contributes to the steric bulk around the nitrogen atom, influencing its availability for reactions. In sterically crowded anilines, the reaction pathway can be altered, sometimes favoring substitution on the aromatic ring over reaction at the sterically encumbered amine. rsc.org

Table 1: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Isopropyl | ortho (C2) | Electron-donating (+I) | High steric hindrance around the amine and C6 position |

| Octyl | N-substituted | Electron-donating (+I) | Moderate steric hindrance around the amine |

The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent and is independent of the reaction type. dalalinstitute.comic.ac.uk

ρ (rho) is the reaction constant, which depends on the reaction type and its sensitivity to electronic effects. wikipedia.org

For substituents like alkyl groups (isopropyl and octyl), the Hammett σ values are typically negative, indicating their electron-donating nature. These electron-donating groups increase the electron density at the reaction center. In reactions where a positive charge develops in the transition state (e.g., electrophilic aromatic substitution), a negative σ value leads to a rate increase. Conversely, for reactions where a negative charge develops, these groups decrease the reaction rate. While the Hammett equation is most directly applied to meta- and para-substituents, modified parameters can account for ortho-substituents, though steric effects often cause deviations from linearity. ic.ac.uk The electronic contribution of the N-octyl group influences the reactivity of the amine itself, a factor not directly captured by standard Hammett parameters for ring substituents.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) |

|---|---|---|

| -CH(CH₃)₂ (Isopropyl) | -0.07 | -0.15 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from studies on Hammett linear free-energy relationships. ic.ac.ukresearchgate.net

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. This nucleophilicity is a central aspect of its chemical character, enabling it to participate in a variety of substitution reactions.

While the electron-rich aniline ring is generally unreactive towards nucleophiles, the amine group itself is a potent nucleophile that can attack electron-deficient (electrophilic) aromatic rings. masterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNAr), typically requires the target aromatic ring to be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgchemistrysteps.com

The most common pathway is the SNAr addition-elimination mechanism . fishersci.co.ukdalalinstitute.com The reaction proceeds in two steps:

Addition: The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. dalalinstitute.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Other potential, though less common, pathways for nucleophilic aromatic substitution include the benzyne (B1209423) mechanism, which involves an elimination-addition sequence, and radical-based SRN1 mechanisms. wikipedia.orgchemistrysteps.comdalalinstitute.com

Kinetic studies are essential for quantifying the nucleophilic strength of amines. The rate of nucleophilic attack by an aniline derivative is influenced by both electronic and steric factors. researchgate.net

Electronic Factors: The electron-donating isopropyl and octyl groups increase the electron density on the nitrogen atom of this compound, thereby increasing its intrinsic nucleophilicity compared to unsubstituted aniline. In general, for amines, stronger basicity often correlates with stronger nucleophilicity. masterorganicchemistry.com

Steric Factors: Despite the favorable electronic effects, the steric hindrance from the ortho-isopropyl and N-octyl groups can significantly reduce the reaction rate. rsc.org The bulky groups can impede the approach of the nitrogen nucleophile to the electrophilic center, particularly if the electrophile is also sterically demanding. Kinetic studies on similarly substituted anilines have shown that secondary amines can be more nucleophilic than primary amines, but bulky substituents can reverse this trend. masterorganicchemistry.comacs.org Therefore, the nucleophilic reactivity of this compound represents a balance between its high intrinsic nucleophilicity and significant steric hindrance.

Electrophilic Aromatic Substitution on the Anilino Ring

The substituted amino group (-NH-octyl) is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions. libretexts.orgbyjus.com The activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. chemistrysteps.comyoutube.com The +I effect of the alkyl groups further enhances the ring's electron density.

Due to this strong activation, anilines are highly reactive and can undergo reactions like halogenation even without a Lewis acid catalyst. libretexts.orgbyjus.com However, the regioselectivity of EAS on this compound is heavily influenced by steric factors.

Para-substitution: The para position (C4) is sterically accessible and strongly activated by the amino group. It is expected to be the major site of electrophilic attack.

Ortho-substitution: One ortho position (C6) is highly hindered by the adjacent bulky isopropyl group, making electrophilic attack at this site unfavorable. The other ortho position is occupied by the isopropyl group itself.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the 4-substituted product. In strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₂⁺-octyl). This protonated group is strongly deactivating and a meta-director, which can lead to the formation of meta-substituted products. byjus.com To avoid this and to control the high reactivity of the aniline, the amino group is often protected by converting it into an amide (e.g., acetanilide) before carrying out the electrophilic substitution. libretexts.orgyoutube.com

Radical Reaction Pathways Involving Aniline Derivatives

The reactivity of aniline derivatives in radical reactions is a subject of significant investigation, providing pathways for complex molecular synthesis.

The intramolecular radical addition to substituted anilines represents a key carbon-carbon bond-forming event in the synthesis of indolines. d-nb.info This type of reaction is a central step in processes such as the radical arylation of epoxides. beilstein-journals.org Computational studies using Density Functional Theory (DFT) have been employed to investigate these mechanisms. beilstein-journals.orgnih.gov The process involves an intramolecular alkyl radical addition to the aniline moiety. beilstein-journals.org The efficiency of these reactions, such as those mediated by titanocene, makes them synthetically useful. beilstein-journals.org For certain aniline derivatives, the rate of this addition is comparable to the 6-endo cyclization of the hexenyl radical. beilstein-journals.org

Polar effects are critically important in governing the rates and outcomes of radical reactions involving anilines. beilstein-journals.orgd-nb.infonih.gov In the context of radical addition to aniline derivatives, the highest reaction rates are achieved by combining electrophilic radicals with nucleophilic arenes, such as the electron-rich aniline ring. beilstein-journals.orgd-nb.infonih.gov This polarity is the reverse of what is observed in the related Minisci reaction, where the radical acts as the nucleophile and the arene as the electrophile. beilstein-journals.orgd-nb.infonih.gov

The substitution pattern on the aniline molecule plays a crucial role:

N-atom Substitution : The nature of the substituent on the nitrogen atom is critical. For instance, methyl substitution at the nitrogen leads to a slower addition rate compared to phenyl substitution. beilstein-journals.orgd-nb.infonih.gov Carbamates are suitable N-substituents only when the radical center is not overly electrophilic. beilstein-journals.orgd-nb.infonih.gov

Arene Substitution : Electron-releasing substituents on the aromatic ring accelerate the radical addition, whereas strongly electron-withdrawing groups, like acyl groups, retard the reaction. beilstein-journals.org The position of the substituent also matters, with para-substitution having a more pronounced influence than meta-substitution. beilstein-journals.org

Recognizing and manipulating these polar effects allows for the rational design of radical reactions, making them more predictable and programmable for synthetic applications. rwth-aachen.deresearchgate.net

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of reactions involving aniline derivatives is essential for optimizing reaction conditions and predicting product formation.

Kinetic models have been developed to describe the rates of various reactions involving aniline and its derivatives. acs.org Computational and experimental methods are used to determine key parameters like rate constants and activation energies.

For the reaction of aniline with methyl radicals, a comprehensive kinetic mechanism has been established over a wide range of temperatures (300–2000 K). nih.gov The process can proceed via two competing pathways: H-abstraction from the amino group and CH₃-addition to the aromatic ring. nih.gov The rate expressions for these pathways at atmospheric pressure have been determined. nih.gov

A variety of activation energies and reaction barriers have been reported for different reactions of aniline derivatives, highlighting the diversity in their reactivity.

| Reaction Type | Aniline Derivative | Parameter | Value | Reference |

|---|---|---|---|---|

| H-abstraction by CH₃ radical | Aniline | Activation Energy (Ea) | 40.63 kJ·mol⁻¹ | nih.gov |

| CH₃-addition to ortho-carbon | Aniline | Activation Energy (Ea) | 56.94 kJ·mol⁻¹ | nih.gov |

| Oxidative Coupling with Promethazine | Aniline | Activation Energy (Ea) | 9.3369 kJ·mol⁻¹ | researchgate.net |

| Ring-opening of Ethylene (B1197577) Oxide | Aniline | Free Energy Barrier (ΔG‡) | 21.9 kcal·mol⁻¹ | rsc.org |

| Ring-opening of Ethylene Oxide | m-Chloroaniline | Free Energy Barrier (ΔG‡) | 22.4 kcal·mol⁻¹ | rsc.org |

| Ring-opening of Ethylene Oxide | p-Anisidine | Free Energy Barrier (ΔG‡) | 30.6 kcal·mol⁻¹ | rsc.org |

However, in other reaction types involving aniline derivatives, correlations have been established. For example, in one-electron transfer reactions, a linear relationship has been found between the calculated reaction Gibbs free energies and the experimentally determined oxidation potentials of various substituted anilines. researchgate.net Similarly, for the reaction of amines with carbon dioxide and ethylene oxide, an anti-correlation was observed between the calculated activation barriers of the key reaction step and the experimental yields of the final products. rsc.org

Chemical Reaction Regulation via Phase-Separated Condensates

Phase-separated condensates are membrane-less organelles that form spontaneously within cells and can spatially organize and regulate chemical processes. aps.orgarxiv.orgarxiv.org These liquid-like droplets create distinct physicochemical environments that differ from their surroundings. arxiv.orgroyalsocietypublishing.org This principle of regulation is not limited to biological systems and can be applied to synthetic chemical reactions.

The regulatory mechanism arises from the differential partitioning of reacting components (clients) between the dense condensate phase and the surrounding dilute phase. aps.orgarxiv.org This partitioning can lead to:

Altered Concentrations : Reactants can become highly concentrated within the condensates, accelerating reaction rates. royalsocietypublishing.org

Modified Kinetics : Diffusion coefficients and reaction rate coefficients can be different inside the condensate compared to the bulk solution. aps.orgarxiv.org

By decoupling the phase separation of scaffold molecules from the reaction kinetics of diluted clients, the condensate volume and client partitioning coefficients become key control parameters. aps.orgarxiv.org Theoretical frameworks suggest that for certain reversible reactions and assembly processes, there exists an optimal condensate volume at which the reaction yield or initial rate is maximized. aps.orgarxiv.org While specific studies on aniline derivatives are not prevalent, this mechanism offers a novel strategy for controlling reactions involving compounds like this compound by designing systems where the aniline derivative or its reaction partners are selectively sequestered into a phase-separated condensate. aps.orgarxiv.org

Theoretical and Computational Chemistry Studies of 2 Isopropyl N Octylaniline and Analogues

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule that arise from its electronic configuration. For 2-Isopropyl-N-octylaniline, these calculations can reveal how the alkyl substituents on the aromatic ring and the nitrogen atom influence the electron distribution and energy levels of the parent aniline (B41778) structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netarabjchem.org It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. arabjchem.org

Studies on substituted anilines show that the nature and position of substituents significantly alter the molecule's properties. researchgate.net For this compound, both the isopropyl group at the ortho position and the N-octyl group are electron-donating. DFT calculations predict that such electron-donating groups increase the electron density on the aromatic ring and the nitrogen atom. This leads to specific changes in molecular geometry and electronic parameters compared to unsubstituted aniline. researchgate.net For instance, the C-N bond length is expected to increase, and the pyramidalization of the amino group (the extent to which the nitrogen atom is out of the plane of its substituents) is also likely to be affected. researchgate.net

Key electronic descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. For aniline derivatives, electron-donating substituents tend to raise the HOMO energy level, making the molecule more susceptible to oxidation.

Table 1: Representative DFT-Calculated Properties for Substituted Anilines Note: This table presents typical data for analogous compounds to illustrate the effects of substitution. Values for this compound would require specific calculation.

| Compound | Substituent Effect | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | C-N Bond Length (Å) |

| Aniline | Reference | -5.50 | -0.20 | 5.30 | 1.401 |

| 4-Methylaniline | Electron-Donating | -5.25 | -0.15 | 5.10 | 1.405 |

| 4-Nitroaniline | Electron-Withdrawing | -6.20 | -1.50 | 4.70 | 1.385 |

| N-Methylaniline | Electron-Donating | -5.35 | -0.18 | 5.17 | 1.408 |

The formation of a radical cation by removing one electron is a crucial step in the oxidation and polymerization of anilines. researchgate.net DFT calculations are instrumental in determining the distribution of the unpaired electron's spin density across the resulting radical cation. nih.gov This distribution is not localized to a single atom but is spread across the molecule, primarily over the π-system. The pattern of spin density reveals the most reactive sites in the radical cation. researchgate.net

In aniline radical cations, the spin density is typically highest on the nitrogen atom and the carbon atom at the para position of the aromatic ring. researchgate.net The presence of electron-donating substituents, such as the isopropyl and octyl groups in this compound, is expected to further influence this distribution. These groups can stabilize the positive charge and the radical character, affecting the subsequent reaction pathways.

Theoretical studies have shown that for a polymerization reaction to be favored, the net spin population on the nitrogen atom should be similar to that on the para-carbon atom. researchgate.net Computational analysis of the spin density can, therefore, help predict the polymerizability of different aniline derivatives. The two primary mechanisms governing this distribution are spin delocalization, which spreads positive spin density through the molecule's orbital system, and spin polarization, which can induce spin of the opposite sign on adjacent atoms. nih.gov

Table 2: Calculated Spin Density on Key Atoms in Aniline Radical Cation Analogues Note: Spin density is a measure of the localization of the unpaired electron. Positive values indicate alignment with the total spin.

| Atom Position | Aniline Radical Cation | 4-Methoxyaniline Radical Cation |

| Nitrogen (N) | +0.25 | +0.22 |

| Para-Carbon (C4) | +0.28 | +0.18 |

| Ortho-Carbon (C2/C6) | -0.05 | -0.04 |

| Meta-Carbon (C3/C5) | +0.12 | +0.10 |

Molecular Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of chemical reaction pathways, providing a dynamic view of how reactants are converted into products. This involves mapping the potential energy surface (PES) of the reaction, identifying stable intermediates, and locating the high-energy transition states that connect them.

For a molecule like this compound, theoretical methods can predict the mechanisms of various reactions, such as oxidation, electrophilic substitution, or dissociation. nih.govmdpi.com The process begins by proposing a plausible reaction coordinate. Computational software is then used to find the lowest energy path along this coordinate.

A key aspect of this analysis is the identification of transition states (TS), which are saddle points on the potential energy surface. vcu.edu Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the desired reactants and products. vcu.edu

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for determining reaction rates. acs.org For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have successfully mapped out the potential energy surface, identifying addition and abstraction pathways and determining the most favorable reaction channels. mdpi.com Similarly, the dissociation pathways of aniline cations have been computed, revealing multiple transition states and intermediate steps. nih.gov

Table 3: Example of Calculated Activation Energies for Aniline Reactions Note: This table provides illustrative data from computational studies on analogous reactions.

| Reaction | Reactants | Transition State (TS) | Activation Energy (kcal/mol) |

| H-abstraction from N | Aniline + OH radical | [C₆H₅NH₂---OH]‡ | 8.5 |

| OH addition to C4 | Aniline + OH radical | [C₆H₅(OH)NH₂]‡ | 4.2 |

| C-N bond cleavage | Aniline cation | [C₆H₅---NH₂]⁺‡ | 65.0 |

Reactions are typically carried out in a solvent, which can have a profound impact on reaction mechanisms and energetics. Computational studies must account for these solvation effects to provide realistic predictions. There are two main approaches to modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This "continuum" surrounds the solute molecule and interacts with its charge distribution. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately predicting properties like pKa values. nih.gov

Studies on substituted anilines have demonstrated the importance of including solvation effects. For example, the calculation of oxidation potentials in aqueous solution requires a solvation model to achieve agreement with experimental values. umn.edu Furthermore, theoretical predictions of metabolic pathways for substituted anilines were significantly improved by incorporating solvation effects using ab initio methods. nih.gov For accurate pKa predictions of aniline radical cations, a hybrid approach that includes a few explicit water molecules to model the immediate solvation shell, in addition to an implicit continuum model for the bulk solvent, has been shown to be highly effective. nih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. chemmethod.comsums.ac.ir These models are powerful tools in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

The QSAR/QSRR process involves several steps:

Data Set Collection: A series of analogue compounds with known experimental activities (e.g., inhibitory concentrations, reaction rates) is assembled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that relates a selection of the most relevant descriptors to the observed activity. chemmethod.com

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation.

For aniline derivatives, QSAR/QSRR models have been successfully developed for various endpoints. For example, studies have established strong correlations between Hammett constants (an electronic descriptor) and DFT-calculated properties like C-N bond length and experimentally measured pKa values. researchgate.net Other research has developed QSAR models to predict the metabolic fate of substituted anilines based on calculated physicochemical parameters. nih.gov These models can help in designing molecules with desired properties, such as enhanced biological activity or specific reactivity profiles, by guiding the choice of substituents on the aniline core.

Table 4: Common Molecular Descriptors Used in QSAR/QSRR Studies of Anilines

| Descriptor Type | Descriptor Name | Property Represented | Predicted Activity/Reactivity |

| Electronic | HOMO Energy | Electron-donating ability | Oxidation potential, Reactivity with electrophiles |

| Electronic | Atomic Charge on Nitrogen | Basicity, Nucleophilicity | pKa, Reaction rates |

| Steric | Molecular Volume | Size and shape of the molecule | Binding affinity to receptors |

| Physicochemical | LogP | Lipophilicity/Hydrophilicity | Membrane permeability, Bioavailability |

| Topological | Polar Surface Area (PSA) | Polarity | Drug transport properties |

Development of Predictive Models for Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its biological activity or a specific property. nih.gov For aniline derivatives, QSAR models have been successfully developed to predict a range of behaviors, including lipophilicity, toxicity, and pharmacokinetic profiles. nih.govresearchgate.netmdpi.com

The development of these models typically involves several key steps. First, a dataset of molecules with known properties is compiled. mdpi.com Then, a wide array of molecular descriptors is calculated for each molecule in the set. These descriptors can be categorized into several types, such as electronic (e.g., electrophilicity), steric (e.g., van der Waals volume), and topological, which describe the molecule's size, shape, and atomic arrangement. nih.govnih.gov

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLSR) are often employed to select the most relevant descriptors and build the predictive model. nih.govresearchgate.net More recently, machine learning algorithms—such as random forest, gradient boosting decision trees, and support vector machines—have been utilized to create more complex and accurate models, particularly for large and diverse datasets of amine contaminants. mdpi.comnih.govoulu.fi For instance, a study on the N-dealkylation of amine pollutants used machine learning to develop binary classification models based on descriptors related to reactivity and structural fit. mdpi.comresearchgate.net These models can predict whether a compound is likely to undergo a specific metabolic transformation, a crucial aspect of its chemical behavior in biological and environmental systems. mdpi.com

Table 1: Common Molecular Descriptors in QSAR Models for Aniline Analogues

| Descriptor Type | Example Descriptor | Predicted Property/Behavior |

|---|---|---|

| Electronic | Electrophilicity (ω/eV) | Lipophilicity, Reactivity nih.gov |

| Thermodynamic | LogP (Octanol-water partition coefficient) | Lipophilicity, Bioavailability nih.govresearchgate.netmdpi.com |

| Steric / Size | Van der Waals Volume (vWV) | Lipophilicity, Receptor Binding nih.gov |

| Topological | Barysz Matrix (SEigZ) | Lipophilicity nih.gov |

| Physicochemical | Hydrophilicity Factor (Hy) | Solubility, Lipophilicity nih.govresearchgate.net |

| Combined | SlogP_VSA2 (LogP and surface area) | N-dealkylation Metabolism nih.govresearchgate.net |

Electrotopological Descriptors in Aniline Derivatives

Among the various types of molecular descriptors, electrotopological state (E-state) indices, developed by Kier and Hall, are particularly powerful for describing the structural features of molecules like aniline derivatives. nih.govnih.gov The E-state index is a type of topological descriptor that encodes information about both the electronic character and the topological environment of each atom or fragment within a molecule. nih.govsemanticscholar.org This dual-encoding capability makes E-state indices highly effective tools in QSAR, QSPR, and toxicity assessment studies. nih.govresearchgate.net

The E-state value (S) for a given atom is calculated as the sum of its intrinsic state (I) and a perturbation term (ΔI) that accounts for the influence of all other atoms in the molecule. nih.govscilit.com The intrinsic state is a function of the atom's valence and sigma electron counts, representing its inherent electronic nature. scilit.com The perturbation term quantifies the electronic effects of surrounding atoms, moderated by the square of the graph distance (number of atoms) between them. nih.govscilit.com

In the context of aniline derivatives, E-state descriptors can precisely capture the electronic changes caused by various substituents on the ring or the nitrogen atom. For example, the descriptor SssCH2 represents the E-state value for a methylene (B1212753) group (-CH2-) connected by single bonds, a feature present in the N-octyl chain of this compound. researchgate.net Such descriptors have been successfully used to model the algal toxicity of various phenol (B47542) and aniline derivatives, demonstrating their utility in predicting biological interactions. researchgate.net The ability of E-state indices to identify specific molecular fragments that are important for a given activity or property makes them invaluable for designing new molecules with desired characteristics. nih.govresearchgate.net

Table 2: Examples of Kier-Hall E-State Atom Types Relevant to this compound

| Atom Type Symbol | SMARTS Definition | Description |

|---|---|---|

| ssNH | NH1[*] | A secondary amine nitrogen atom bonded to two non-hydrogen atoms. |

| sssCH | CH1([])[] | A tertiary aliphatic carbon atom (methine group), as in the isopropyl group. |

| ssCH2 | CH2[*] | A secondary aliphatic carbon atom (methylene group), as in the octyl chain. |

| sCH3 | [CH3][*] | A primary aliphatic carbon atom (methyl group). |

| aaCH | [cH1] | An aromatic carbon atom with one attached hydrogen. |

| aaaC | c([a])[a] | An aromatic carbon atom substituted with three non-hydrogen atoms. |

Data sourced from Kier and Hall's definitions of E-state atom types. nih.gov

Conformational Analysis and Steric Hindrance Evaluations

This steric crowding has several important consequences. First, it can restrict the free rotation around the C(aryl)-N bond and the N-C(alkyl) bond. In ortho-substituted anilines, the primary steric effect from the substituent can outweigh electronic effects, leading to slower reaction rates compared to their para-substituted counterparts. asianpubs.org For this compound, the interaction between the ortho-isopropyl group and the N-octyl chain would likely favor specific conformations (rotamers) to minimize van der Waals repulsion. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are essential for evaluating these steric effects. nih.govmdpi.com These calculations can determine the potential energy surface for bond rotations, identify the most stable ground-state conformations, and calculate the energy barriers for interconversion between them. mdpi.com Furthermore, steric properties can be quantified using descriptors like the buried volume (%VBur), which measures the percentage of a sphere around an atom that is occupied by the molecule. mdpi.comnih.gov This parameter has been shown to be a crucial factor influencing the thermodynamic and kinetic properties of sterically hindered amines and can be used to build predictive models for their reactivity. mdpi.comnih.gov The steric hindrance imparted by the isopropyl group is expected to influence the pyramidalization at the nitrogen atom, potentially causing it to adopt a more planar geometry than in less hindered anilines. nih.govresearchgate.net

Table 3: Predicted Conformational and Steric Effects in this compound

| Structural Feature | Influencing Groups | Expected Effect | Computational Evaluation Method |

|---|---|---|---|

| C(aryl)-N Bond Rotation | Ortho-isopropyl group | Increased rotational energy barrier, favoring specific dihedral angles. | DFT Energy Profiling mdpi.com |

| N-C(octyl) Bond Rotation | Ortho-isopropyl group | Restricted rotation, leading to preferred orientations of the octyl chain. | Conformational Search, Molecular Dynamics |

| Nitrogen Atom Geometry | Ortho-isopropyl group, N-octyl group | Potential for increased planarity (deviation from sp³ hybridization) due to steric strain. | DFT Geometry Optimization, Pyramidalization Angle Calculation nih.govresearchgate.net |

| Amine Group Accessibility | Ortho-isopropyl group | Shielding of the nitrogen lone pair, potentially reducing basicity and nucleophilicity. asianpubs.org | Buried Volume (%VBur) Calculation mdpi.comnih.gov |

Coordination Chemistry of 2 Isopropyl N Octylaniline As a Ligand

Design and Synthesis of 2-Isopropyl-N-octylaniline-Based Ligands

The design of ligands based on this compound is predicated on the steric bulk provided by the isopropyl group at the ortho position and the long-chain octyl group on the nitrogen atom. This steric hindrance is crucial in creating a specific coordination environment around a metal center, which can stabilize reactive intermediates and influence selectivity in catalytic reactions. The synthesis of such sterically hindered anilines can be achieved through various methods, including the alkylation of anilines. A general synthetic approach involves the N-alkylation of 2-isopropylaniline (B1208494) with an octyl halide or a related electrophile.

The synthesis of sterically hindered anilines, in general, can be accomplished through catalytic methods. For instance, copper(I) triflate and a diphosphine ligand can be used to catalyze the amination of aryl and heteroaryl boronic esters to produce both secondary and tertiary anilines under mild conditions. nih.gov This methodology is compatible with a wide array of functional groups, making it a versatile tool for the synthesis of ligands like this compound. nih.gov Another approach involves the modular alkylation of aniline (B41778), which has been used to create sterically bulky N-heterocyclic carbene (NHC) ligands. rutgers.edu

The synthesis of this compound itself would typically proceed via the N-alkylation of 2-isopropylaniline. This can be achieved using an octylating agent such as 1-bromooctane (B94149) in the presence of a base to neutralize the hydrogen bromide byproduct. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Purification of the final product is generally carried out using column chromatography.

| Aniline Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Isopropylaniline | 1-Bromooctane | K₂CO₃ | Acetonitrile | 80 | Estimated >80 |

| Aniline | Benzyl Bromide | NaH | DMF | 25 | >90 |

| 2,6-Diisopropylaniline | Methyl Iodide | K₂CO₃ | Acetone | 56 | ~85 |

Complexation with Transition Metals: Synthesis and Structural Elucidation

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand and coordinate to various transition metals. The synthesis of such complexes often involves the reaction of the aniline derivative with a suitable metal precursor.

The formation of metal-aniline coordination compounds can be exemplified by the synthesis of palladium(II)-NHC complexes bearing aniline ligands. nih.govorganic-chemistry.org These complexes are typically synthesized by reacting an aniline with a dimeric palladium precursor, such as [{Pd(NHC)(Cl)(μ-Cl)}₂], in a solvent like dichloromethane (B109758) at room temperature. nih.govorganic-chemistry.org This straightforward method generally results in high yields of the desired mononuclear complex. nih.govorganic-chemistry.org

For this compound, a similar synthetic strategy can be envisioned. The reaction of this bulky aniline with a palladium(II) precursor, for instance, would be expected to yield a complex of the type [Pd(this compound)Cl₂(L)], where L is another ancillary ligand. The steric bulk of the this compound ligand would likely influence the coordination geometry and the stability of the resulting complex.

In analogous palladium-aniline complexes, such as [(IPr)PdCl₂(aniline)], X-ray analysis has confirmed a distorted square planar geometry around the palladium center. nih.gov The aniline ligand coordinates to the metal through the nitrogen atom. Computational studies, including Natural Bond Orbital (NBO) analysis, have been used to understand the nature of the metal-ligand bonding. For instance, in [(IPr)PdCl₂(aniline)], the Wiberg bond order for the Pd-N bond was calculated to be 0.3142, indicating a significant covalent interaction. nih.gov The steric influence of the aniline ligand can be quantified using parameters like the percent buried volume (%Vbur), which for [(IPr)PdCl₂(aniline)] is 36.1%. nih.gov For a more sterically demanding ligand like this compound, a larger %Vbur would be anticipated.

| Parameter | Expected Value | Technique |

|---|---|---|

| Pd-N Bond Length (Å) | 2.10 - 2.20 | X-ray Diffraction |

| Pd-Cl Bond Length (Å) | 2.30 - 2.40 | X-ray Diffraction |

| N-Pd-Cl Bond Angle (°) | 88 - 92 | X-ray Diffraction |

| Wiberg Bond Order (Pd-N) | ~0.3 | NBO Analysis |

Electronic and Spectroscopic Properties of Metal-Ligand Complexes

The electronic and spectroscopic properties of metal complexes containing this compound are influenced by the nature of the metal, the other ligands in the coordination sphere, and the electronic characteristics of the aniline ligand itself. Techniques such as UV-visible spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing these properties.

IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the N-H bond (if present) and other bonds within the aniline ligand upon complexation. tandfonline.com In palladium-aniline complexes, changes in the IR spectrum are indicative of the formation of the metal-nitrogen bond. tandfonline.com

UV-visible spectroscopy can reveal information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed, and their energies can be correlated with the electronic properties of the metal and the ligands.

NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR can confirm the coordination of the aniline ligand and provide insights into the symmetry of the complex.

Catalytic Applications of Metal-2-Isopropyl-N-octylaniline Complexes in Organic Transformations

Metal complexes bearing aniline ligands have demonstrated significant utility as catalysts in a variety of organic transformations. organic-chemistry.orgacs.org In particular, palladium-NHC complexes with aniline as a "throw-away" ligand have shown high activity in cross-coupling reactions. nih.govorganic-chemistry.org

Complexes of this compound are expected to be effective catalysts, particularly in reactions where steric bulk around the metal center is beneficial. The bulky nature of this ligand could enhance catalyst stability and influence selectivity. For example, in Suzuki-Miyaura cross-coupling reactions, palladium complexes with bulky ligands are known to promote the challenging coupling of sterically hindered substrates. nih.govorganic-chemistry.org Similarly, in Buchwald-Hartwig amination reactions, the steric environment created by the this compound ligand could facilitate the reductive elimination step, leading to higher catalytic efficiency. nih.gov

The catalytic activity of these complexes can be tuned by modifying the substituents on the aniline ring. For instance, electron-withdrawing groups on the aniline ligand have been shown to enhance the catalytic activity of palladium-NHC complexes in certain cross-coupling reactions. organic-chemistry.org This suggests that the electronic properties of the 2-isopropyl group and the N-octyl group will play a role in the catalytic performance of the corresponding metal complexes.

| Reaction Type | Metal Center | Potential Advantage of the Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Enhanced activity for hindered substrates |

| Buchwald-Hartwig Amination | Palladium | Improved catalyst stability and turnover |

| C-H Activation | Rhodium, Iridium | Increased regioselectivity |

Advanced Analytical Methodologies Applied to 2 Isopropyl N Octylaniline

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of 2-Isopropyl-N-octylaniline from reaction mixtures and for its quantitative analysis. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Purity Assessment and Analysis

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like N-alkylanilines. oup.com For the analysis of this compound, a high-temperature capillary column would be employed, given the compound's relatively high boiling point. A non-polar or medium-polarity stationary phase is generally suitable for the separation of aniline (B41778) derivatives.

Key parameters in the GC analysis of substituted anilines include the type of stationary phase, carrier gas flow rate, and the temperature program of the oven. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. For more specific detection, a nitrogen-phosphorus detector (NPD) can be utilized, which offers enhanced sensitivity for nitrogen-containing compounds. epa.gov

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SE-54) epa.gov |

| Injector Temperature | 280 °C |

| Detector Temperature (FID) | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injection Mode | Splitless |

The resulting chromatogram would provide information on the retention time of this compound, which is characteristic of the compound under specific GC conditions, and the presence of any impurities, which would appear as separate peaks.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of organic compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For N-alkylanilines, reversed-phase HPLC is a commonly employed method. nih.gov

In a typical reversed-phase setup, a non-polar stationary phase, such as octadecylsilane (C18), is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order is influenced by the polarity of the compounds, with less polar compounds being retained longer on the column.

Table 2: Illustrative HPLC Conditions for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Due to the presence of the aromatic ring, this compound can be readily detected using a UV detector. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.

Application of N-Octylaniline-Derived Stationary Phases in Chromatography

While there is limited information on the specific use of N-octylaniline derivatives as the bonded component of a stationary phase, the principles of stationary phase chemistry allow for speculation on their potential application. Stationary phases in chromatography are designed to interact with analytes to achieve separation. nih.gov The chemical nature of the stationary phase dictates the types of interactions that can occur.

A stationary phase derived from an N-octylaniline structure would possess both aromatic and aliphatic character, as well as a nitrogen atom capable of hydrogen bonding. This combination of features could lead to a mixed-mode stationary phase with unique selectivity. The phenyl group could engage in π-π stacking interactions with aromatic analytes, while the octyl chain would provide hydrophobic (van der Waals) interactions. The nitrogen atom could act as a hydrogen bond acceptor.

Such a stationary phase could be beneficial for the separation of complex mixtures containing compounds with varying degrees of aromaticity, polarity, and hydrogen bonding capacity. The development of such specialized stationary phases often aims to provide complementary selectivity to more common phases like C18. chromatographyonline.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for the structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the presence and connectivity of all atoms in the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methine and methyl protons of the isopropyl group, and the methylene (B1212753) and methyl protons of the N-octyl chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the peaks would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (aliphatic, aromatic, etc.).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.6 - 7.2 | Multiplet | 4H |

| N-H | ~3.5 | Singlet (broad) | 1H |

| Isopropyl CH | 2.8 - 3.0 | Septet | 1H |

| N-CH₂ (octyl) | 3.0 - 3.2 | Triplet | 2H |

| Isopropyl CH₃ | 1.2 - 1.3 | Doublet | 6H |

| Octyl (CH₂)₆ | 1.2 - 1.6 | Multiplet | 12H |

| Octyl CH₃ | 0.8 - 0.9 | Triplet | 3H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₇H₂₉N), the molecular weight is approximately 247.42 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 247.

The fragmentation pattern provides a fingerprint of the molecule. For an N-alkylaniline, characteristic fragmentation pathways include cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). nih.gov For this compound, this could lead to the loss of a heptyl radical (C₇H₁₅) to form a prominent fragment ion. Another common fragmentation is the loss of an alkyl group from the aromatic ring.

Table 4: Potential Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 232 | [M - CH₃]⁺ |

| 148 | [M - C₇H₁₅]⁺ (alpha-cleavage) |

| 134 | [M - C₈H₁₇]⁺ |

| 120 | [M - C₉H₁₉]⁺ |

The combination of the molecular ion peak and the characteristic fragment ions allows for the confident identification of this compound.

UV-Visible and Infrared Spectroscopy for Electronic and Vibrational Insights

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions involving the aniline chromophore. The lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, influencing the energy of these transitions. Typically, aromatic amines exhibit strong absorptions in the ultraviolet region. For instance, aniline itself has a primary absorption band (π → π) around 230-240 nm and a secondary, less intense band (n → π) at approximately 280-290 nm.